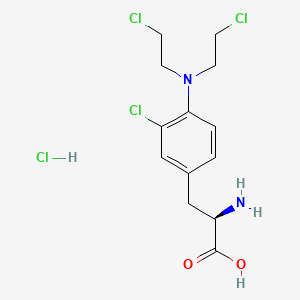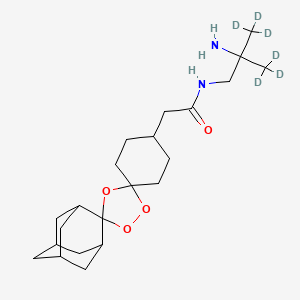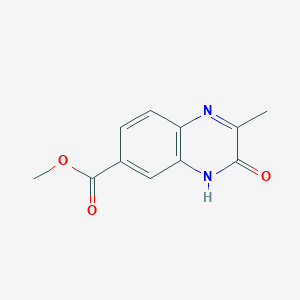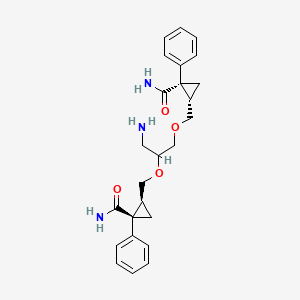
Milnacipran Dimer Impurity B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Milnacipran Dimer Impurity B is an impurity of Milnacipran, a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the clinical treatment of fibromyalgia. The molecular formula of this compound is C25H31N3O4, and it has a molecular weight of 437.53. This compound is significant in the pharmaceutical industry as it helps in understanding the purity and stability of Milnacipran formulations.
Méthodes De Préparation
The preparation of Milnacipran Dimer Impurity B involves synthetic routes that typically include the reaction of Milnacipran with formaldehyde. This reaction forms a methylene-linked dimer impurity . The reaction conditions often involve the use of polyethylene glycol (PEG) or polyoxyethylene (PEO) as excipients, which can contain residual formaldehyde . The reaction rate and impurity levels are influenced by temperature, with higher temperatures accelerating the reaction .
Analyse Des Réactions Chimiques
Milnacipran Dimer Impurity B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in alcohols.
Applications De Recherche Scientifique
Milnacipran Dimer Impurity B has several scientific research applications:
Chemistry: It is used to study the stability and degradation pathways of Milnacipran formulations.
Biology: It helps in understanding the biological activity and potential side effects of Milnacipran.
Medicine: It is used in the development of analytical methods to ensure the purity and safety of Milnacipran-based medications.
Industry: It is used in quality control processes to monitor the levels of impurities in pharmaceutical products.
Mécanisme D'action
The mechanism of action of Milnacipran Dimer Impurity B is related to its parent compound, Milnacipran. Milnacipran inhibits the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft and enhancing neurotransmission . This action helps in alleviating symptoms of fibromyalgia and depression. The dimer impurity may interact with similar molecular targets and pathways, but its specific effects and potency may differ.
Propriétés
Formule moléculaire |
C25H31N3O4 |
|---|---|
Poids moléculaire |
437.5 g/mol |
Nom IUPAC |
(1R,2S)-2-[[3-amino-2-[[(1S,2R)-2-carbamoyl-2-phenylcyclopropyl]methoxy]propoxy]methyl]-1-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C25H31N3O4/c26-13-21(32-15-20-12-25(20,23(28)30)18-9-5-2-6-10-18)16-31-14-19-11-24(19,22(27)29)17-7-3-1-4-8-17/h1-10,19-21H,11-16,26H2,(H2,27,29)(H2,28,30)/t19-,20-,21?,24+,25+/m1/s1 |
Clé InChI |
YRHMRXSTXKHSTF-HIIHVHEMSA-N |
SMILES isomérique |
C1[C@@H]([C@]1(C2=CC=CC=C2)C(=O)N)COCC(CN)OC[C@H]3C[C@@]3(C4=CC=CC=C4)C(=O)N |
SMILES canonique |
C1C(C1(C2=CC=CC=C2)C(=O)N)COCC(CN)OCC3CC3(C4=CC=CC=C4)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl pyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B13850365.png)
![1-(2-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13850393.png)
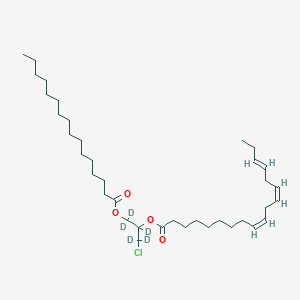
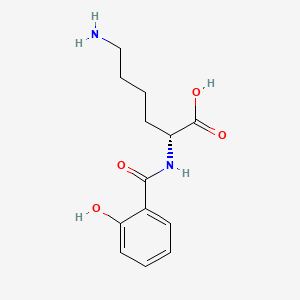
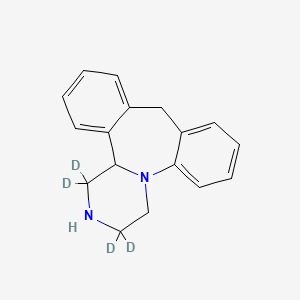
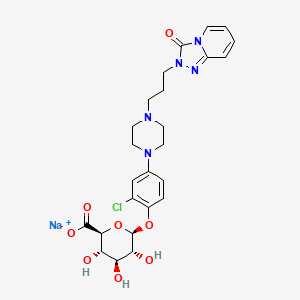

![4-[[3-[3-[[(2S)-1-[[(1S,2R,3R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B13850422.png)
![(3S)-3-[6-[4-[2-[1-[4-[(3R,4S)-7-hydroxy-3-phenyl-3,4-dihydro-2H-chromen-4-yl]phenyl]piperidin-4-yl]ethyl]piperazin-1-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13850423.png)
